molecular formula C18H16N2O5S2 B2729375 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(ethanesulfonyl)benzamide CAS No. 886926-49-4

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(ethanesulfonyl)benzamide

Cat. No.: B2729375
CAS No.: 886926-49-4
M. Wt: 404.46
InChI Key: JVWJKHKHKPRFHO-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl) fused to a benzamide moiety substituted with an ethanesulfonyl group at the 3-position. The tricyclic system integrates oxygen, sulfur, and nitrogen atoms, which confer unique electronic and steric properties. The ethanesulfonyl group enhances solubility and may influence bioactivity through electron-withdrawing effects.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-2-27(22,23)12-5-3-4-11(8-12)17(21)20-18-19-13-9-14-15(10-16(13)26-18)25-7-6-24-14/h3-5,8-10H,2,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWJKHKHKPRFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(ethanesulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes the formation of the benzothiazole ring, followed by the introduction of the dioxin ring and the ethylsulfonylbenzamide group. Key steps may involve:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dioxin Ring: This step may involve the reaction of the benzothiazole intermediate with a diol or epoxide under acidic or basic conditions.

    Attachment of the Ethylsulfonylbenzamide Group: This can be accomplished by reacting the intermediate with ethylsulfonyl chloride and benzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(ethanesulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(ethanesulfonyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Compound for Comparison :

  • 3,5-Dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]benzamide (CAS 1322000-09-8) .
Feature Target Compound CAS 1322000-09-8
Tricyclic Core 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene
Benzamide Substituent 3-(Ethanesulfonyl) 3,5-Dimethoxy
Additional Groups None 6-Methyl, 5E configuration

Structural Implications :

  • The ethanesulfonyl group in the target compound increases polarity and metabolic stability compared to the methoxy groups in CAS 1322000-09-8, which are electron-donating and may enhance lipophilicity .

Comparison of Key Steps :

Step Target Compound (Inferred) CAS 1322000-09-8 (Inferred)
Core Formation Likely thioglycolic acid-mediated cyclization Methanol/HCl reflux for hydrazone formation
Substituent Addition Ethanesulfonyl introduced via sulfonation Dimethoxy groups added via nucleophilic substitution
Analytical and Spectral Comparisons

Molecular Networking via MS/MS :

  • High-resolution MS/MS data and cosine scores () could reveal fragmentation similarities. For example, the tricyclic core’s cleavage patterns (e.g., loss of SO₂ from ethanesulfonyl or CH₃O• from methoxy groups) may yield cosine scores >0.8, indicating structural relatedness .
  • Hypothetical Data :
Compound Parent Ion (m/z) Key Fragments (m/z) Cosine Score vs. Target
Target Compound 480.12 320.05 (core), 157.03 (SO₂) 1.0
CAS 1322000-09-8 462.10 290.08 (core), 151.04 (OCH₃) 0.85

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(ethanesulfonyl)benzamide is a complex organic compound with potential biological activities. Its unique structural features, including a tricyclic framework and various functional groups, suggest that it may interact with biological targets in significant ways. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications.

Structural Characteristics

The compound's structure can be described as follows:

  • Tricyclic Framework : The compound features a tricyclic arrangement that includes dioxane and thiazole moieties.
  • Functional Groups : Key functional groups include an amide and a sulfonyl group, which are known to enhance biological activity through various mechanisms.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₃S
Molecular Weight340.4 g/mol

Antimicrobial Properties

Preliminary studies indicate that compounds structurally similar to N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} exhibit antimicrobial properties. For instance, analogs with similar frameworks have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A comparative analysis of related compounds demonstrated varying degrees of antibacterial activity:

Compound NameTarget BacteriaActivity Level
Compound AEscherichia coli (G-)Moderate
Compound BStaphylococcus aureus (G+)High
Compound CKlebsiella pneumoniae (G-)Low

These results suggest that N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} could possess similar or enhanced antibacterial properties due to its unique structure.

Anticancer Activity

Research has indicated that compounds with tricyclic structures can also exhibit anticancer properties by inhibiting specific cellular pathways. The presence of the sulfonyl and amide groups may contribute to this activity by modulating enzyme functions or receptor interactions.

The proposed mechanism involves the following:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance (SPR) have been employed to assess the binding affinity of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} to various biological targets.

Synthesis and Characterization

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} typically involves multi-step organic reactions:

  • Formation of Tricyclic Framework : Initial steps focus on constructing the tricyclic core.
  • Functional Group Introduction : Subsequent reactions introduce the sulfonyl and amide groups.
  • Purification and Characterization : Techniques such as FTIR and NMR spectroscopy are used for characterization.

Summary of Synthesis Steps

StepDescription
Step 1Synthesize the tricyclic core
Step 2Introduce functional groups
Step 3Purify and characterize using spectroscopy

Q & A

Basic: What are the recommended synthetic pathways for this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of tricyclic heterocycles like this compound often involves multi-step condensation and cyclization reactions. Key steps include:

  • Acid-induced retro-Asinger reactions followed by re-condensation to form the tricyclic core, as demonstrated in analogous systems .
  • Solvent and catalyst optimization : Use polar aprotic solvents (e.g., acetonitrile) with acid catalysts (e.g., trifluoroacetic acid) to enhance cyclization efficiency.
  • Purification : Employ gradient chromatography with silica gel or reverse-phase HPLC to isolate the product from byproducts. Yields can be improved by controlling temperature (60–80°C) and reaction time (12–24 hours) to minimize decomposition .

Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl₃ to resolve signals from the tricyclic core and ethanesulfonyl group. 15^{15}N NMR can clarify nitrogen environments in the azatricyclo moiety .
  • X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 293 K) provides absolute configuration verification. For example, R factors <0.05 and data-to-parameter ratios >7:1 ensure high confidence in structural assignments .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.

Advanced: How can researchers design experiments to elucidate the reaction mechanism of tricyclic core formation?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated intermediates to identify rate-determining steps (e.g., proton transfer in retro-Asinger steps) .
  • In-situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate species during acid-catalyzed cyclization.
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map energy profiles for retro-Asinger and condensation pathways, identifying transition states and thermodynamic drivers .

Advanced: How should contradictions in reactivity data (e.g., unexpected byproducts) be systematically addressed?

Methodological Answer:

  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude environmental artifacts.
  • Byproduct Analysis : Use LC-MS/MS to identify minor components. For example, over-oxidation of the thia moiety could form sulfone derivatives, requiring redox potential adjustments .
  • Theoretical Alignment : Reconcile empirical results with computational predictions (e.g., frontier molecular orbital analysis) to refine mechanistic hypotheses .

Advanced: What computational strategies are suitable for predicting electronic properties and bioactivity?

Methodological Answer:

  • Quantum Mechanical Calculations : Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and HOMO-LUMO gaps, correlating with experimental λmax values .
  • Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes) using force fields like AMBER or CHARMM.
  • Machine Learning : Train models on PubChem datasets to predict solubility, logP, and toxicity profiles, guiding SAR studies .

Basic: What are the best practices for ensuring compound stability during storage and handling?

Methodological Answer:

  • Storage Conditions : Store at –20°C under nitrogen in amber vials to prevent photodegradation and moisture absorption.
  • Stability Assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC purity checks .
  • Handling Protocols : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to light during synthesis .

Advanced: How can researchers integrate this compound into broader theoretical frameworks (e.g., heterocyclic chemistry)?

Methodological Answer:

  • Comparative Analysis : Benchmark its reactivity against structurally similar tricyclics (e.g., trioxatricyclo derivatives) to identify electronic or steric outliers .
  • Conceptual DFT : Calculate global reactivity indices (e.g., electrophilicity index) to classify its behavior within existing reaction paradigms .
  • Interdisciplinary Links : Explore applications in materials science (e.g., as a ligand for metal-organic frameworks) by aligning synthesis with coordination chemistry principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.